molecular formula C16H18FN3O3 B2992209 Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate CAS No. 1252535-58-2

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate

Cat. No.: B2992209
CAS No.: 1252535-58-2
M. Wt: 319.336
InChI Key: KKXHJRKKRHXRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a fluorinated benzoate moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the carbamoyl intermediate: This step involves the reaction of 1-cyano-1-cyclopropylethylamine with a suitable carbamoyl chloride under basic conditions to form the carbamoyl intermediate.

    Coupling with methyl 4-fluorobenzoate: The carbamoyl intermediate is then coupled with methyl 4-fluorobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate involves its interaction with specific molecular targets. The cyano group and fluorinated benzoate moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate
  • Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate

Uniqueness

Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate is unique due to the presence of the fluorine atom in the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-16(9-18,10-3-4-10)20-14(21)8-19-13-7-11(17)5-6-12(13)15(22)23-2/h5-7,10,19H,3-4,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXHJRKKRHXRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=C(C=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.